Distinct Functional Potency in CXCL8-Induced Calcium Mobilization
CXCR2 antagonist 4 demonstrates a distinct functional profile by inhibiting CXCL8-induced cytosolic calcium increase with an IC₅₀ of 27 μM [1]. This is a specific, measurable functional outcome beyond simple receptor binding. In contrast, AZD5069, a clinically advanced CXCR2 antagonist, achieves this effect at much lower concentrations consistent with its sub-nanomolar binding potency [2]. This significant quantitative difference in functional assay potency (~34,000-fold) is a critical selection factor for experiments where a moderate level of pathway inhibition is desired without complete signal ablation, which might occur with more potent agents.
| Evidence Dimension | Inhibition of CXCL8/GROα-induced calcium flux |
|---|---|
| Target Compound Data | IC₅₀ = 27 μM (for CXCL8-induced calcium increase) |
| Comparator Or Baseline | AZD5069: Inhibits at concentrations consistent with its binding potency (IC₅₀ = 0.79 nM) |
| Quantified Difference | ~34,000-fold higher IC₅₀ for CXCR2 antagonist 4 |
| Conditions | In vitro functional assay in cells loaded with calcium-sensitive dyes |
Why This Matters
This quantitative difference is crucial for researchers requiring a specific window of pathway modulation rather than complete receptor blockade.
- [1] MedChemExpress. (n.d.). CXCR2 antagonist 4 Biological Activity. Retrieved April 22, 2026. View Source
- [2] AstraZeneca Open Innovation. (n.d.). AZD5069 Preclinical Pharmacology. Retrieved April 22, 2026. View Source
